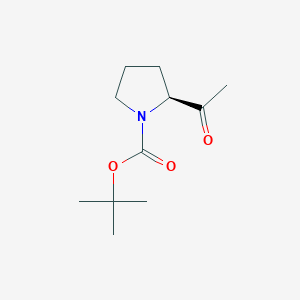

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

Description

Historical Development of Pyrrolidine Chemistry

The evolution of pyrrolidine chemistry represents one of the most significant advances in heterocyclic organic chemistry over the past century. Pyrrolidine, also known as tetrahydropyrrole, was first recognized as an organic compound with the molecular formula (CH₂)₄NH, classified as a cyclic secondary amine and saturated heterocycle. The historical development of pyrrolidine chemistry can be traced through several key phases, beginning with its initial identification and characterization as a colorless liquid that demonstrates miscibility with water and most organic solvents. Early researchers noted its characteristic odor, described as ammoniacal and fishy, which provided initial clues to its chemical nature and reactivity patterns.

The industrial production methods for pyrrolidine emerged through systematic research into efficient synthetic pathways. The modern industrial synthesis involves the reaction of 1,4-butanediol with ammonia at temperatures ranging from 165 to 200 degrees Celsius and pressures between 17 and 21 megapascals, utilizing cobalt and nickel oxide catalysts supported on alumina. This process operates in the liquid phase within continuous tube or tube bundle reactors, employing the cycle gas method with fixed-bed catalyst arrangements and downflow mode conversion. The development of these industrial processes represents a significant milestone in making pyrrolidine derivatives, including tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, accessible for research and commercial applications.

Laboratory synthesis methods have evolved to include sophisticated approaches such as treating 4-chlorobutan-1-amine with strong bases, and more recently, cascade reactions for synthesizing five-membered nitrogen-heterocyclic rings. These methodological advances have enabled the precise control of stereochemistry necessary for producing enantiopure compounds like this compound. The historical progression from basic pyrrolidine synthesis to stereoselective preparation of chiral derivatives reflects the increasing sophistication of organic synthetic chemistry and the growing recognition of stereochemistry's importance in molecular function.

Recent advances in pyrrolidine chemistry have introduced innovative approaches such as photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing complex bicyclic skeletons. These developments demonstrate broad substrate scope with high functional group compatibility, enabling facile access to functionalized pyrrolidines that serve as powerful synthetic intermediates. The reaction mechanisms involve complex intermediates including 2-silyl-1,2-dihydropyridine and vinylazomethine ylide, connected through photochemical or thermal silyl migration processes.

Significance in Organic Chemistry and Bioorganic Research

The significance of this compound in organic chemistry and bioorganic research stems from its unique structural features and synthetic versatility. Pyrrolidine derivatives have established themselves as fundamental building blocks in modern organic synthesis, with particular importance in the development of biologically active compounds. The presented research systematizes data on pyrrolidine derivative synthesis, identifying these compounds as crucial precursors for drug development. The stereoselective synthesis methods for such compounds are classified based on the source of the pyrrolidine ring, with the first group utilizing existing pyrrolidine rings as starting compounds, and the second group employing stereoselective cyclization of acyclic precursors to yield optically pure derivatives.

In bioorganic research, pyrrolidine derivatives demonstrate remarkable versatility as scaffolds for novel bioactive compounds. The five-membered pyrrolidine ring represents one of the most widely utilized nitrogen heterocycles by medicinal chemists for developing treatments for human diseases. The great interest in this saturated scaffold is enhanced by three key factors: the possibility to efficiently explore pharmacophore space due to sp³-hybridization, the contribution to molecular stereochemistry, and the increased three-dimensional coverage due to ring non-planarity through a phenomenon called pseudorotation.

The structural significance of pyrrolidine derivatives extends to their role in natural product chemistry and alkaloid biosynthesis. Many modifications of pyrrolidine are found in natural and synthetic drugs and drug candidates, with the pyrrolidine ring structure present in numerous natural alkaloids including nicotine and hygrine. The compound also appears in established pharmaceutical agents such as procyclidine and bepridil, and forms the structural basis for racetam compounds including piracetam and aniracetam. The amino acids proline and hydroxyproline represent structural derivatives of pyrrolidine, highlighting the fundamental importance of this ring system in biological chemistry.

Recent insights into pyrrolidine core skeletons in pharmacology reveal their presence in numerous natural products and pharmacologically important agents. Their key roles in pharmacotherapy establish them as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates. This review consolidates findings from various investigations encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition activities exhibited by pyrrolidine derivatives.

Classification and Nomenclature Systems

The classification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with chiral centers. The systematic name reflects several key structural features: the tert-butyl protecting group, the (2S) stereochemical designation, the acetyl substituent at position 2, and the carboxylate ester functionality. According to PubChem database records, this compound is registered with the Chemical Abstracts Service number 91550-08-2 and bears the molecular formula C₁₁H₁₉NO₃. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, computed using Lexichem TK 2.7.0 software.

The structural representation in Simplified Molecular-Input Line-Entry System notation appears as CC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C, which precisely defines the stereochemical configuration at the chiral center. The International Chemical Identifier string provides an unambiguous description: InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1. This notation system ensures universal recognition and accurate structural interpretation across different chemical databases and research platforms.

Alternative nomenclature systems recognize this compound under various synonyms including (S)-1-Boc-2-acetyl-pyrrolidine, reflecting the common abbreviation for tert-butoxycarbonyl protecting groups. The compound also appears in chemical databases with identifiers such as DTXSID60440362 and DTXCID20391184, providing additional reference points for regulatory and research applications. The molecular weight of 213.27 grams per mole, computed by PubChem 2.2 software, represents a standard measurement for synthetic planning and analytical verification.

Classification within broader chemical families positions this compound as a member of the pyrrolidine carboxylate esters, specifically those bearing acetyl substituents at the 2-position. This classification system enables researchers to identify related compounds and predict chemical behavior based on established structure-activity relationships. The compound belongs to the broader category of heterocyclic building blocks, particularly those utilized in pharmaceutical and synthetic organic chemistry applications.

Stereochemical Significance of the (2S) Configuration

The stereochemical significance of the (2S) configuration in this compound represents a fundamental aspect of its chemical identity and functional properties. The absolute configuration assignment follows Cahn-Ingold-Prelog priority rules, where the (2S) designation indicates the specific three-dimensional arrangement of substituents around the chiral carbon at position 2 of the pyrrolidine ring. This stereochemical specification is crucial because different spatial orientations of substituents can lead to dramatically different biological profiles in drug candidates due to varied binding modes with enantioselective proteins.

The determination of absolute configuration in pyrrolidine derivatives requires sophisticated analytical techniques combining diffraction experiments, circular dichroism spectroscopy, and theoretical calculations. Research demonstrates that despite minimal resonant scattering for light-atom compounds, absolute structure determination remains achievable through careful experimental design and computational support. The Cotton effect observed in circular dichroism spectra can be attributed to π–π* transitions from highest occupied molecular orbital to lowest unoccupied molecular orbital and from highest occupied molecular orbital to lowest unoccupied molecular orbital plus one.

Stereochemical considerations in pyrrolidine chemistry extend beyond simple configuration assignment to encompass conformational effects and their impact on molecular recognition. The pyrrolidine ring exhibits pseudorotation, a phenomenon where the non-planar five-membered ring adopts different envelope conformations. This conformational flexibility contributes to the increased three-dimensional coverage of chemical space, enhancing the potential for specific molecular interactions with biological targets. The (2S) configuration specifically positions the acetyl substituent in a defined spatial relationship relative to the carboxylate protecting group, creating distinct steric and electronic environments.

The practical implications of stereochemical purity in this compound synthesis require careful control of reaction conditions and starting materials. Stereoselective synthesis methods are classified based on whether they utilize existing chiral pyrrolidine rings or employ cyclization strategies with acyclic precursors. The retention of configuration during synthetic transformations necessitates understanding reaction mechanisms and potential racemization pathways. Comparative analysis with the (2R) enantiomer, available as CAS number 675185-27-0, provides insights into the specific requirements for maintaining stereochemical integrity.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Table 2: Stereochemical Comparison of Pyrrolidine Enantiomers

Properties

IUPAC Name |

tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCPMJHKYIRKSA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440362 | |

| Record name | Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91550-08-2 | |

| Record name | Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:

Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with a suitable base to form the corresponding pyrrolidine anion.

Acetylation: The pyrrolidine anion is then acetylated using acetyl chloride to form the acetylpyrrolidine intermediate.

Introduction of the Tert-butyl Group: The acetylpyrrolidine intermediate is reacted with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the tert-butyl group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Reaction Pathways

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate can be synthesized through various methods, often involving the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride in the presence of bases. The compound's synthesis is crucial for its application in medicinal chemistry and organic synthesis.

Medicinal Chemistry

This compound has shown potential in drug development, particularly for neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for therapeutic agents targeting serotonin and dopamine receptors.

Case Study : A study demonstrated that derivatives of this compound exhibited selective activity against certain serotonin receptors, influencing mood and anxiety-related behaviors. This highlights its potential as a scaffold for developing new antidepressants or anxiolytics .

Organic Synthesis

This compound serves as an important building block in the synthesis of various biologically active compounds. Its reactivity allows it to participate in several chemical transformations, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | This compound + H₂O₂ | N-Oxides |

| Reduction | This compound + LiAlH₄ | Secondary amines |

| Nucleophilic Substitution | This compound + NaN₃ | Substituted pyrrolidines |

Biological Studies

The compound is used in studies investigating enzyme mechanisms and biochemical pathways due to its chiral nature, which allows it to interact selectively with biological targets.

Research Insight : In vitro studies have shown that this compound can influence enzyme activity related to metabolic pathways, making it valuable for understanding biochemical interactions .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and as a precursor for various industrial processes. Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent binding to allosteric sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives allows for tailored biological and chemical properties. Below is a detailed comparison of tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate with structurally related compounds:

Ring System Modifications

| Compound Name | Core Structure | Functional Groups | Unique Properties | Reference |

|---|---|---|---|---|

| Tert-butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate | Azetidine ring (4-membered) | Methoxypyrimidine substituent | Enhanced rigidity; potential cytostatic activity | |

| (R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | Cyanomethyl group at (R)-position | Nitrile functionality | Reactivity in click chemistry; distinct metabolic stability | |

| Tert-butyl (3R)-3-(hydroxymethyl)-3-carbamoylpyrrolidine-1-carboxylate | Dual hydroxymethyl and carbamate groups | Increased polarity | Improved solubility; potential for CNS-targeting drugs |

Stereochemical and Functional Group Impact

- Stereochemistry : The (2S)-configuration of this compound is critical for its interaction with chiral biological targets. For example, its (2R)-isomer may exhibit reduced binding to enzymes like proteases or kinases due to mismatched stereochemistry .

- Functional Groups: The acetyl group’s carbonyl moiety allows for ketone-specific reactions (e.g., Grignard additions), whereas bromoethyl or cyanomethyl groups in analogs enable cross-coupling or cycloaddition reactions, respectively .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Tert-butyl (2S)-2-(2-bromoethyl)pyrrolidine-1-carboxylate | Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ | C₁₁H₂₀BrNO₂ | C₁₀H₁₉NO₃ |

| Molecular Weight | 213.277 g/mol | 282.20 g/mol | 201.26 g/mol |

| Key Functional Group | Acetyl | Bromoethyl | Hydroxymethyl |

| Stereochemistry | (2S) | (2S) | Racemic |

| Solubility | Moderate in organic solvents | Low in water; soluble in DMSO | High in polar solvents |

Biological Activity

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, chemical properties, biological interactions, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a tert-butyl group and an acetyl group. Its molecular formula is with a molecular weight of approximately 213.277 g/mol .

Key Features

| Property | Detail |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.277 g/mol |

| Functional Groups | Pyrrolidine, Acetyl, Tert-butyl |

| CAS Number | 91550-08-2 |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and acetyl chloride under anhydrous conditions. The process can be summarized as follows:

- Formation of Pyrrolidine Derivative : Pyrrolidine is deprotonated using a suitable base to form the corresponding anion.

- Acetylation : The anion is acetylated with acetyl chloride to yield the acetylpyrrolidine intermediate.

- Tert-butyl Group Introduction : The intermediate is reacted with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the final product .

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Covalent Modification : The compound can modify active sites of enzymes or receptors, influencing their activity.

- Non-covalent Interactions : It may bind to allosteric sites, altering the conformation and function of target proteins .

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzyme pathways, which could be beneficial in treating diseases related to enzyme dysregulation .

- Protein-Ligand Interactions : The compound has shown promise in studies focused on protein-protein interactions (PPIs), particularly involving pathways related to oxidative stress and inflammation. For instance, it may target the Keap1-Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative damage .

- Pharmacological Applications : Its structural features make it a candidate for drug development, particularly in designing inhibitors for therapeutic use against metabolic disorders and cancers associated with oxidative stress .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Nrf2 Activation : Research indicated that compounds similar to this compound could enhance Nrf2 activation, leading to increased antioxidant responses in cells exposed to oxidative stress .

- Inhibitory Effects on Enzymatic Activity : A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .

Q & A

Q. What are the critical steps in synthesizing Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate?

The synthesis typically involves:

- Mixed anhydride formation : Reacting the carboxylic acid derivative with isobutyl chloroformate in the presence of DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .

- Coupling with nucleophiles : Adding 2-amino-2-methylpropanol to the anhydride intermediate, followed by stirring overnight to complete the reaction .

- Purification : Sequential washing with 0.1 M HCl, saturated NaHCO₃, and brine, followed by flash chromatography (ethyl acetate/hexane gradient) to isolate the product in 59% yield .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR data confirm structural integrity (e.g., δ 1.44 ppm for tert-butyl protons, δ 173.2 ppm for carbonyl carbons) .

- High-resolution mass spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]⁺ calculated as 215.293, observed as 215.295) .

- Infrared (IR) spectroscopy : Peaks at 1700–1750 cm⁻¹ indicate ester and amide carbonyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological adjustments include:

- Solvent selection : DCM or THF is preferred for anhydride stability, while ethanol/chloroform mixtures enhance chromatographic separation .

- Catalyst equivalents : Using 1.1–1.5 equivalents of DIPEA minimizes side reactions during coupling steps .

- Temperature control : Reactions performed at 0–25°C prevent racemization of the chiral pyrrolidine core .

Q. How does stereochemistry at the pyrrolidine ring affect reactivity and downstream applications?

- The (2S) configuration influences hydrogen-bonding interactions in catalytic applications (e.g., hybrid Lewis acid/base systems) .

- Enantiomeric impurities (e.g., 2R isomers) reduce bioactivity in anticancer assays, as shown in analogs with [α]D²⁵ = −55.0 (c 0.20, CHCl₃) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- Variable temperature NMR : Identifies dynamic rotational barriers in tert-butyl groups .

- Crystallography : Single-crystal X-ray structures (e.g., C20H35NO6 analogs) confirm bond angles and stereochemistry .

- Deuterium exchange experiments : Differentiate labile protons (e.g., hydroxyl groups) from stable ones .

Q. What methodologies are used to assess the compound’s role in hybrid Lewis acid/base catalysis?

- Kinetic studies : Monitor reaction rates in model transformations (e.g., aldol reactions) using substrates with varying steric bulk .

- Computational modeling : Density functional theory (DFT) predicts transition-state stabilization by the acetyl-pyrrolidine moiety .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acid sensitivity : The tert-butyloxycarbonyl (Boc) group hydrolyzes in HCl/THF (pH < 2), requiring neutral conditions during workup .

- Oxidative stability : No degradation observed under air at 25°C for 72 hours, as confirmed by TLC and LC-MS .

Methodological and Analytical Considerations

Q. What advanced purification techniques are recommended for isolating enantiomerically pure material?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients (85:15) to separate (2S) and (2R) enantiomers .

- Recrystallization : Ethanol/water mixtures (9:1) yield crystals with >99% purity, as validated by melting point (114–116°C) .

Q. How can researchers design bioactivity assays for analogs of this compound?

- Anticancer screens : Use cell viability assays (e.g., MTT) on cancer cell lines (IC₅₀ values correlate with stereochemical purity) .

- Target engagement studies : Radiolabel the acetyl group (¹⁴C) to track binding to sphingosine-1-phosphate receptors .

Data Contradiction Analysis

Q. Why do HRMS data sometimes show discrepancies between theoretical and observed masses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.